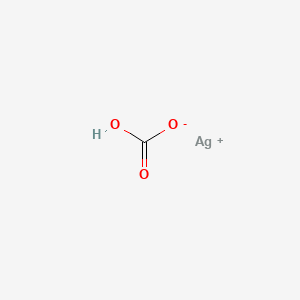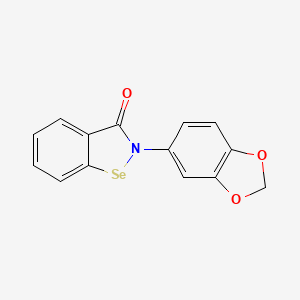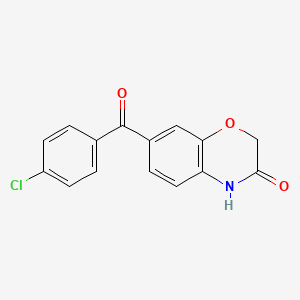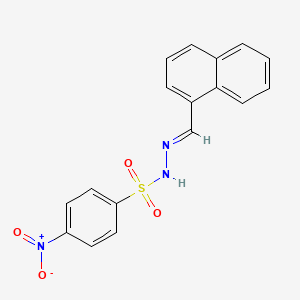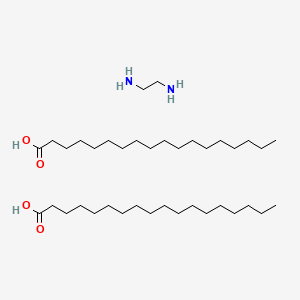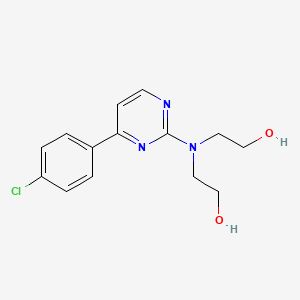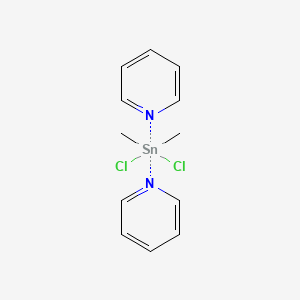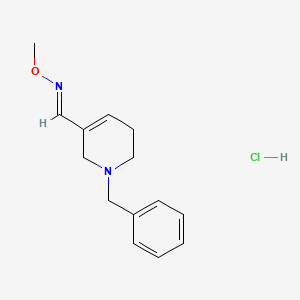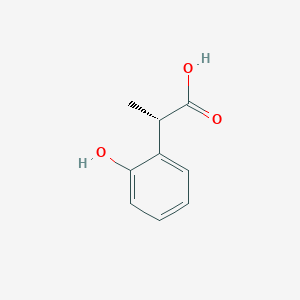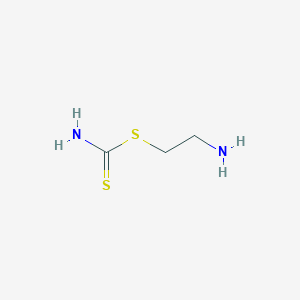
((2-Aminoethyl)sulfanyl)carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Aminoethyl)sulfanyl)carbothioamide is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Aminoethyl)sulfanyl)carbothioamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using reagents such as hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) under mild conditions . This method is advantageous as it does not require additional pre-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
((2-Aminoethyl)sulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
((2-Aminoethyl)sulfanyl)carbothioamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of ((2-Aminoethyl)sulfanyl)carbothioamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can form coordination bonds with metal ions in the active sites of enzymes, thereby inhibiting their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions, forming hydrogen bonds and hydrophobic contacts with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: These compounds also contain sulfur-nitrogen bonds and are used in similar applications, such as vulcanization accelerators.
Sulfinamides: These are oxidation products of sulfenamides and have applications in pharmaceuticals and agrochemicals.
Sulfonamides: These compounds are widely used in medicine as antibiotics and in the chemical industry.
Uniqueness
((2-Aminoethyl)sulfanyl)carbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58450-28-5 |
|---|---|
Molekularformel |
C3H8N2S2 |
Molekulargewicht |
136.24 g/mol |
IUPAC-Name |
2-aminoethyl carbamodithioate |
InChI |
InChI=1S/C3H8N2S2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |
InChI-Schlüssel |
QHJLEGSVLNKHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=S)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
